molecular formula C4H3ClFN3O B3100838 N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine CAS No. 1378583-02-8

N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine

Cat. No.: B3100838
CAS No.: 1378583-02-8
M. Wt: 163.54 g/mol
InChI Key: WXYVZFAXXJGBFH-UHFFFAOYSA-N
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Description

N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine is a chemical compound with the molecular formula C4H3ClFN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine typically involves the reaction of 2-chloro-5-fluoropyrimidine with hydroxylamine. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.

    Condensation Reactions: It can react with aldehydes or ketones to form oximes.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Various substituted pyrimidines.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.

    Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Biological Research: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine and chlorine atoms enhances its binding affinity and specificity. The hydroxylamine group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoropyrimidine
  • 5-fluoro-2-cyano pyrimidine
  • 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid

Uniqueness

N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

IUPAC Name

N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3O/c5-4-7-1-2(6)3(8-4)9-10/h1,10H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYVZFAXXJGBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
Reactant of Route 2
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
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N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
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N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
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N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
Reactant of Route 6
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N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine

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